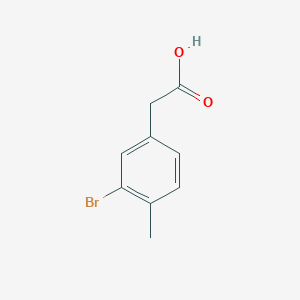

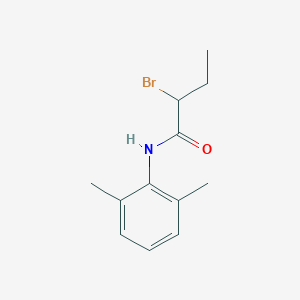

2-bromo-N-(2,6-dimethylphenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

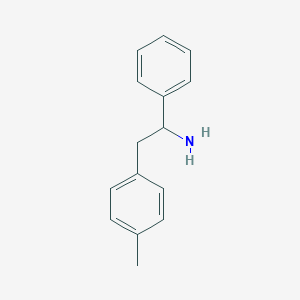

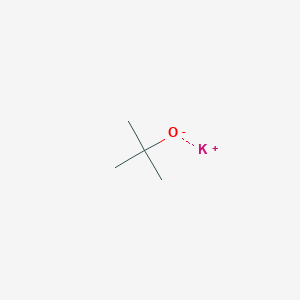

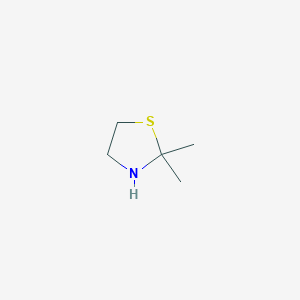

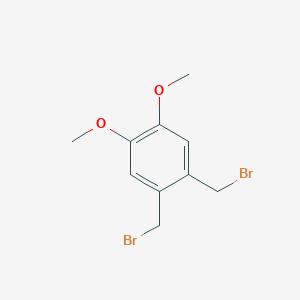

The synthesis of related compounds involves multi-component condensation reactions, as seen in the synthesis of dihydropyrimidinones using N-Butyl-N,N-dimethyl-α-phenylethylammonium bromide as a catalyst under solvent-free conditions . This method could potentially be adapted for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

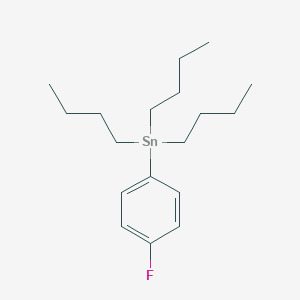

The molecular structure of related compounds, such as {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, has been characterized using NMR spectroscopy and X-ray crystallography . These techniques could be employed to determine the molecular structure of 2-bromo-N-(2,6-dimethylphenyl)butanamide, ensuring the correct geometry and confirming the presence of functional groups.

Chemical Reactions Analysis

The reactivity of bromide-containing compounds is highlighted in the reaction of dimethylphenacylsulfonium bromide with N-nitrosoacetarylamides, where the bromide is displaced by nucleophiles . This suggests that 2-bromo-N-(2,6-dimethylphenyl)butanamide could also undergo nucleophilic substitution reactions, which could be useful in further chemical transformations.

Physical and Chemical Properties Analysis

The solubility behavior of organotin bromides with dimethylamino groups is discussed, indicating high solubility in water and polar solvents . This information could be extrapolated to predict the solubility of 2-bromo-N-(2,6-dimethylphenyl)butanamide, which may also exhibit solubility in polar solvents due to the presence of the bromide and amide functional groups.

Applications De Recherche Scientifique

Inorganic Bromine in the Marine Boundary Layer

Inorganic bromine plays a significant role in atmospheric chemistry, particularly in the marine boundary layer where it influences ozone depletion and the processing of other atmospheric constituents. The study by Sander et al. (2003) reviews the sources, cycling, and impact of inorganic bromine, highlighting its origin from sea salt aerosols and its transformation into reactive gases that affect climate and atmospheric composition (Sander et al., 2003).

Regioselectivity in Free Radical Bromination

Thapa et al. (2014) investigated the free radical bromination of unsymmetrical dimethylated pyridines, offering insights into the mechanisms and selectivity of bromination reactions. Such studies are relevant for understanding how brominated compounds, like "2-bromo-N-(2,6-dimethylphenyl)butanamide," might react under similar conditions (Thapa et al., 2014).

Novel Brominated Flame Retardants

Zuiderveen et al. (2020) reviewed the occurrence and potential risks of novel brominated flame retardants in indoor environments, highlighting the need for further research on their environmental fate and toxicity. This context might be relevant for assessing the safety and environmental impact of brominated compounds, including "2-bromo-N-(2,6-dimethylphenyl)butanamide" (Zuiderveen et al., 2020).

Downstream Processing of Biologically Produced Chemicals

Xiu and Zeng (2008) discussed the downstream processing of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, which are relevant for the production and purification of various industrial chemicals. The methodologies described could be applicable to the processing and refinement of brominated compounds like "2-bromo-N-(2,6-dimethylphenyl)butanamide" (Xiu & Zeng, 2008).

Propriétés

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDSSRKVVDAVPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC=C1C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,6-dimethylphenyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)